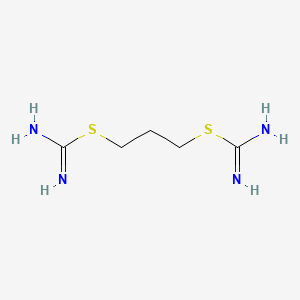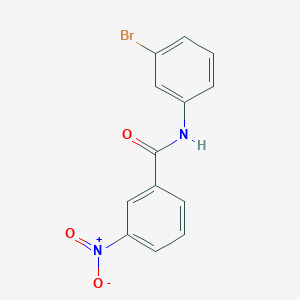
1,3-propanediyl bis(imidothiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediyl bis(imidothiocarbamate) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including as a catalyst in chemical reactions, as a chelating agent, and as a potential therapeutic agent. In
Mechanism of Action
The mechanism of action of 1,3-Propanediyl bis(imidothiocarbamate) is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It may also inhibit the activity of enzymes involved in cell proliferation and angiogenesis, which is the formation of new blood vessels.
Biochemical and Physiological Effects:
1,3-Propanediyl bis(imidothiocarbamate) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1,3-Propanediyl bis(imidothiocarbamate) has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, it has a wide range of applications, including as a catalyst and chelating agent. However, there are also limitations to its use. It can be toxic in high concentrations and may require special handling and disposal procedures.
Future Directions
There are several future directions for the study of 1,3-Propanediyl bis(imidothiocarbamate). One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Propanediyl bis(imidothiocarbamate) and its potential therapeutic applications. Finally, the use of 1,3-Propanediyl bis(imidothiocarbamate) in combination with other compounds may lead to the development of more effective cancer treatments.
Synthesis Methods
1,3-Propanediyl bis(imidothiocarbamate) can be synthesized through the reaction of 1,3-propanediamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with an alkyl halide to form the final compound. This synthesis method has been widely used in the laboratory to produce high-quality 1,3-Propanediyl bis(imidothiocarbamate) for various applications.
Scientific Research Applications
1,3-Propanediyl bis(imidothiocarbamate) has been extensively studied in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the polymerization of monomers. Additionally, it has been used as a chelating agent in the separation and purification of metals. Furthermore, 1,3-Propanediyl bis(imidothiocarbamate) has been investigated as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-carbamimidoylsulfanylpropyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4S2/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2,(H3,6,7)(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJAROVVOZZNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CSC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamimidoylsulfanylpropyl carbamimidothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)







![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)


![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)
![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)